5-(3-Chloro-6-methylphenyl)-5-oxovaleric acid
CAS No.:
Cat. No.: VC13457541
Molecular Formula: C12H13ClO3
Molecular Weight: 240.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H13ClO3 |
---|---|
Molecular Weight | 240.68 g/mol |
IUPAC Name | 5-(5-chloro-2-methylphenyl)-5-oxopentanoic acid |
Standard InChI | InChI=1S/C12H13ClO3/c1-8-5-6-9(13)7-10(8)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) |
Standard InChI Key | WSRHBAPPOXUFKF-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)Cl)C(=O)CCCC(=O)O |
Canonical SMILES | CC1=C(C=C(C=C1)Cl)C(=O)CCCC(=O)O |
Introduction
Chemical Identity and Structural Features
5-(3-Chloro-6-methylphenyl)-5-oxovaleric acid (CAS: 1417509-13-7) is a substituted valeric acid derivative characterized by a phenyl ring with chloro (-Cl) and methyl (-CH₃) groups at the 3- and 6-positions, respectively. The compound features a ketone group at the 5-position of the pentanoic acid chain. Its molecular formula is C₁₂H₁₃ClO₃, with a molecular weight of 240.68 g/mol .
Table 1: Key Identifiers
Property | Value |
---|---|
IUPAC Name | 5-(5-chloro-2-methylphenyl)-5-oxopentanoic acid |
CAS Number | 1417509-13-7 |
Molecular Formula | C₁₂H₁₃ClO₃ |
Molecular Weight | 240.68 g/mol |
SMILES | CC1=C(C=C(C=C1)Cl)C(=O)CCCC(=O)O |
InChI Key | WSRHBAPPOXUFKF-UHFFFAOYSA-N |
The compound’s structure was confirmed via NMR and mass spectrometry in related studies .
Synthesis and Manufacturing
Synthesis typically involves Friedel-Crafts acylation to introduce the ketone group onto the aromatic ring, followed by oxidation or hydrolysis steps. A patent (CN103420871B) describes a method for analogous compounds using a Bryce reaction with thiourea and cyanide substitution .
Table 2: Representative Synthesis Pathway
Step | Reaction | Conditions | Yield |
---|---|---|---|
1 | Friedel-Crafts acylation | AlCl₃ catalyst, 80–100°C | 65–70% |
2 | Hydrolysis of intermediate | HCl/H₂O, reflux | 85% |
Industrial-scale production may employ continuous flow reactors to optimize efficiency .
Physical and Chemical Properties
Physical Properties
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Appearance: Off-white crystalline solid (inferred from analogs) .
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Melting Point: ~120–125°C (estimated via differential scanning calorimetry).
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Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) .
Chemical Reactivity
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Carboxylic Acid Reactivity: Forms esters, amides, and salts.
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Ketone Group: Participates in nucleophilic additions (e.g., Grignard reactions).
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Chloro Substituent: Susceptible to SNAr reactions under basic conditions .
Biological Activities and Applications
While direct biological data for this compound is limited, structural analogs exhibit:
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Antimicrobial Activity: Against Gram-positive bacteria (MIC: 8–16 µg/mL).
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Enzyme Inhibition: Potential as a malonyl-CoA decarboxylase inhibitor, relevant in metabolic disorders .
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Pharmaceutical Intermediates: Used in synthesizing anticoagulants and anti-inflammatory agents .
Hazard Statement | Code | Precautions |
---|---|---|
Skin irritation | H315 | Wear gloves/lab coat |
Eye irritation | H319 | Use safety goggles |
Respiratory irritation | H335 | Use fume hood |
Proper disposal methods align with EPA guidelines for chlorinated organics .
Comparative Analysis with Related Compounds
Table 3: Structural Analogs and Properties
Positional isomerism significantly impacts solubility and bioactivity, with ortho-substituted derivatives showing enhanced metabolic stability .
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